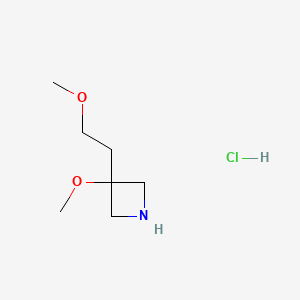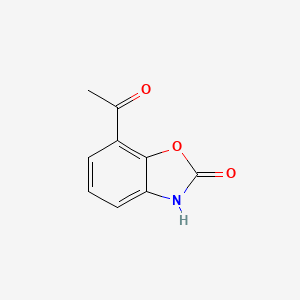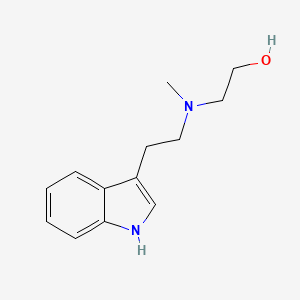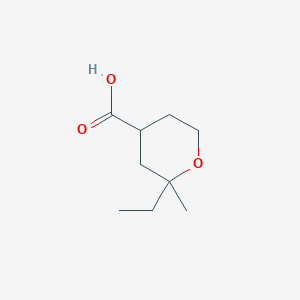
2-Ethyl-2-methyloxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methyloxane-4-carboxylic acid is an organic compound belonging to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH), which imparts acidic properties to the molecule. This compound is notable for its unique structure, which includes an oxane ring substituted with ethyl and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxane-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-2-methyl-1,3-propanediol with a carboxylating agent under acidic conditions. This reaction forms the oxane ring and introduces the carboxyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts in the cyclization reaction can improve the selectivity and reduce the formation of by-products. Additionally, continuous flow reactors can be employed to scale up the production while maintaining consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-methyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The hydrogen atoms on the oxane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxane-4-carboxylic acid derivatives.
Reduction: Formation of oxane-4-methanol.
Substitution: Formation of halogenated oxane derivatives.
Applications De Recherche Scientifique
2-Ethyl-2-methyloxane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methyloxane-4-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the oxane ring structure may interact with lipid membranes, affecting cell permeability and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyloxane-4-carboxylic acid
- 2-Ethyl-oxane-4-carboxylic acid
- 2-Methyl-2-propyl-oxane-4-carboxylic acid
Uniqueness
2-Ethyl-2-methyloxane-4-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the oxane ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel applications.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-ethyl-2-methyloxane-4-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-3-9(2)6-7(8(10)11)4-5-12-9/h7H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
AWMFQOYDYLYSFM-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(CCO1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate](/img/structure/B13452054.png)
![2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid](/img/structure/B13452058.png)
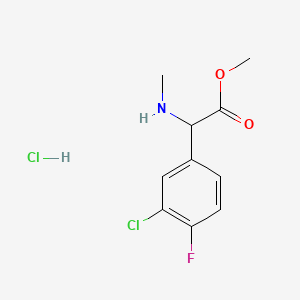

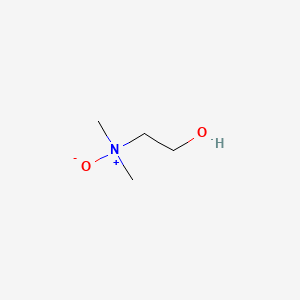

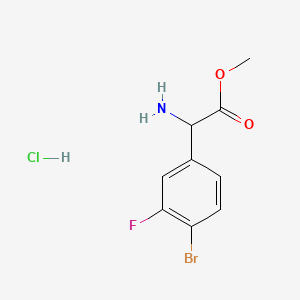

![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)

